molecular formula C12H17IN4O2 B10963981 4-iodo-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide

4-iodo-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10963981
M. Wt: 376.19 g/mol
InChI Key: SHYJYIHBNLMBKI-UHFFFAOYSA-N
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Description

4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, a methyl group, and a pyrrolidinyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.

    Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or other methylating agents.

    Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Coupling of the Pyrrolidinyl Group to the Pyrazole Ring: The final step involves coupling the pyrrolidinyl group to the pyrazole ring through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated derivatives.

    Reduction Reactions: Formation of reduced pyrazole derivatives.

    Coupling Reactions: Formation of biaryl derivatives.

Scientific Research Applications

4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE: shares similarities with other pyrazole derivatives such as:

Uniqueness

The uniqueness of 4-IODO-1-METHYL-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17IN4O2

Molecular Weight

376.19 g/mol

IUPAC Name

4-iodo-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrazole-3-carboxamide

InChI

InChI=1S/C12H17IN4O2/c1-16-8-9(13)11(15-16)12(19)14-5-3-7-17-6-2-4-10(17)18/h8H,2-7H2,1H3,(H,14,19)

InChI Key

SHYJYIHBNLMBKI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCCCN2CCCC2=O)I

Origin of Product

United States

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